N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidin-4-amine
Description
N-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-amine core linked to a 5-methylisoxazole moiety via a 1,2,4-oxadiazole-methyl bridge. The thienopyrimidine scaffold is known for its versatility in drug discovery, often contributing to kinase inhibition or receptor modulation, while the 1,2,4-oxadiazole and isoxazole rings enhance metabolic stability and bioavailability through hydrogen-bonding and lipophilic interactions .
Properties
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O2S/c1-7-4-9(18-20-7)12-17-10(21-19-12)5-14-13-11-8(2-3-22-11)15-6-16-13/h2-4,6H,5H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFBVLBNNVJWTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC3=NC=NC4=C3SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidin-4-amine typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate nitrile oxides with alkenes.
Synthesis of the Oxadiazole Ring: This involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Construction of the Thienopyrimidine Core: This step often involves the condensation of thiophene derivatives with guanidine or its analogs.
Final Assembly: The final step involves coupling the previously synthesized intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 5-methylisoxazole and oxadiazole groups contribute to moderate lipophilicity, favoring membrane permeability.
- Substitutions on the thienopyrimidine core (e.g., dichlorophenylindazolyl in ) increase molecular weight and aromatic surface area, which may enhance target binding but reduce solubility.
Comparison of Yields and Purification :
- The dichlorophenylindazolyl analogue was synthesized in 27% yield, reflecting challenges in steric hindrance during coupling steps.
- Triazole-linked analogues (e.g., ) show yields as low as 6%, highlighting the sensitivity of heterocyclic couplings to reaction conditions .
- The target compound’s synthesis may face similar challenges due to the oxadiazole formation step, which often requires stringent temperature control and anhydrous conditions .
Biological Activity
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidin-4-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of an isoxazole ring, an oxadiazole ring, and a thieno[3,2-d]pyrimidine structure. Its molecular formula is , with a molecular weight of approximately 298.302 g/mol. The presence of various functional groups contributes to its diverse biological activities.
Anticancer Properties
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer activity. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines. For instance, compounds similar to N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidin-4-amine have been tested against lung adenocarcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29) cells.
In one study, the estimated half-maximal cytotoxic concentrations (CC50) for certain derivatives were found to be significantly lower than those for standard chemotherapeutics like 5-fluorouracil (5-FU) and cisplatin. This suggests a promising therapeutic window for these compounds in cancer treatment .
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that the oxadiazole and isoxazole moieties may interact with specific enzymes or receptors involved in critical biochemical pathways. This interaction could lead to the inhibition of tumor growth through several mechanisms:
- Inhibition of Kinases : Similar compounds have been reported to inhibit receptor tyrosine kinases and other kinases involved in cancer progression.
- Induction of Apoptosis : Some derivatives activate the caspase cascade, leading to programmed cell death in cancer cells.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties that could contribute to its overall efficacy in cancer therapy .
In Vitro Studies
A study evaluated the cytotoxic effects of various thieno[3,2-d]pyrimidine derivatives on human cancer cell lines using the MTT assay. The results indicated that certain derivatives displayed significant selectivity towards cancer cells over normal cells, highlighting their potential as targeted therapies .
| Compound | CC50 (μM) | Selectivity Index |
|---|---|---|
| 3g | 18.34 | 3 |
| 5-FU | 47.17 | <1 |
| Cisplatin | 47.17 | <1 |
This table illustrates the comparative efficacy and selectivity of the tested compounds.
Ongoing Research
Current research efforts are focused on synthesizing new derivatives and evaluating their biological activities through various assays. Preliminary findings suggest that modifications to the core structure can enhance both potency and selectivity against specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
